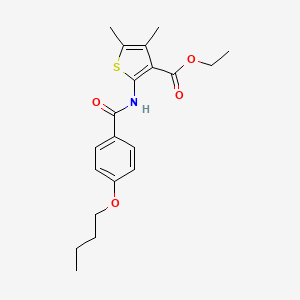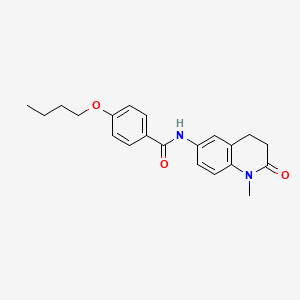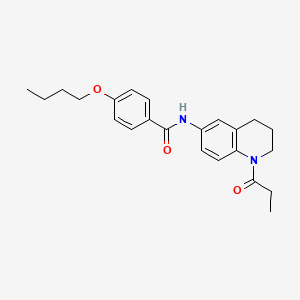![molecular formula C24H26N2O4S2 B6570700 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946212-48-2](/img/structure/B6570700.png)
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as 4-BSQT, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound which contains a nitrogen atom in its ring structure and is composed of two aromatic rings connected by a thiophene-2-sulfonyl chain. 4-BSQT is a promising compound due to its interesting physical and chemical properties, as well as its ability to be synthesized in a variety of ways.
科学研究应用
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as an antimicrobial agent, as it has been shown to inhibit the growth of several species of bacteria. In addition, this compound has been studied as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress. Finally, this compound has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
作用机制
The exact mechanism of action of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by targeting various cellular pathways. For example, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Finally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound is able to induce apoptosis in cancer cells, inhibit the growth of several species of bacteria, scavenge free radicals, and reduce oxidative stress. In vivo studies have shown that this compound is able to reduce inflammation and pain, as well as reduce the size of tumors.
实验室实验的优点和局限性
The use of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments has several advantages. For example, it is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and has a wide range of potential applications. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short shelf life, and it is not water soluble, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the research and development of 4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. For example, further research could be conducted on its mechanism of action and its potential applications in various fields, such as cancer research, antimicrobial research, and antioxidant research. In addition, further research could be conducted on its potential side effects and toxicity. Finally, further research could be conducted on its potential use in drug delivery systems and its ability to cross the blood-brain barrier.
合成方法
4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline. This reaction is typically conducted in an inert solvent, such as toluene, at a temperature between 120 and 130°C. The reaction yields this compound as the main product, as well as a small amount of byproducts. Other methods for synthesizing this compound include the reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline in the presence of an acid catalyst, and the reaction of 4-bromobenzamide and 2-thiophene-2-sulfonyl-1,4-dihydroquinoline in the presence of a base catalyst.
属性
IUPAC Name |
4-butoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-3-15-30-21-11-8-18(9-12-21)24(27)25-20-10-13-22-19(17-20)6-4-14-26(22)32(28,29)23-7-5-16-31-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBMHJTVHHWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)

![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570672.png)

![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide](/img/structure/B6570695.png)

![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)
![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)
![4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6570727.png)